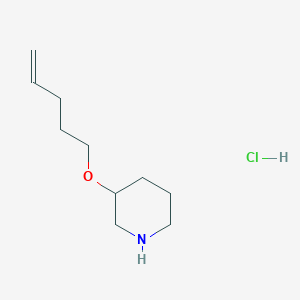
3-Hydroxythiophene-2-carboxylic acid
Übersicht
Beschreibung
3-Hydroxythiophene-2-carboxylic acid is an organic compound with the molecular formula C5H4O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Wirkmechanismus
Target of Action
3-Hydroxythiophene-2-carboxylic acid is a thiophene-based compound . Thiophene derivatives have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various targets, leading to a range of biological effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives, including this compound, can influence a variety of biochemical pathways. They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. Given the diverse biological effects of thiophene derivatives, the results of this compound’s action could be multifaceted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as suggested by the recommendation to store the compound in a dark place, sealed in dry, at 2-8°C
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxythiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction of ynones or ynoates with 2-mercapto acetate. This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical processes to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to optimize the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxythiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Hydroxythiophene-2-carboxylic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Thiophene-2-carboxylic acid
- 3-Methylthiophene-2-carboxylic acid
- 3-Amino-thiophene-2-carboxylic acid
Comparison: Compared to these similar compounds, 3-Hydroxythiophene-2-carboxylic acid is unique due to the presence of the hydroxyl group at the third positionFor instance, the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in various chemical and biological contexts .
Eigenschaften
IUPAC Name |
3-hydroxythiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUJCGAAPQDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716204 | |
| Record name | 3-Hydroxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5118-07-0 | |
| Record name | 3-Hydroxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxythiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes derivatives of 3-Hydroxythiophene-2-carboxylic acid interesting in the context of FGFR1 inhibition?
A1: The research paper focuses on identifying potential FGFR1 inhibitors from a series of 5-(5,6-dimethoxybenzimidazol-1-yl)-3-hydroxythiophene-2-carboxylic acid derivatives. [] While the abstract doesn't disclose specific results, it highlights the exploration of these derivatives for their inhibitory activity against FGFR1. This suggests that the core structure of this compound, coupled with specific modifications, might offer a promising scaffold for developing novel FGFR1 inhibitors. Further investigation into the structure-activity relationship of these derivatives could reveal valuable insights into the key structural features influencing their potency and selectivity as FGFR1 inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1395484.png)
![3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1395485.png)
![3-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1395486.png)

![3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395493.png)
![3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395494.png)

![3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1395496.png)




